N~1~-(2-Bromoethyl)butane-1,4-diamine
Description
Properties
IUPAC Name |
N'-(2-bromoethyl)butane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrN2/c7-3-6-9-5-2-1-4-8/h9H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHPKKJEOHHZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCBr)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702224 | |
| Record name | N~1~-(2-Bromoethyl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129993-82-4 | |
| Record name | N~1~-(2-Bromoethyl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between N¹-(2-Bromoethyl)butane-1,4-diamine and related compounds:
Key Findings from Comparative Studies
Contrastingly, N-[4-(bromomethyl)benzoyl]-N′-Boc derivatives achieve high synthetic yields (70%) due to stabilized intermediates and optimized protecting-group strategies .
Biological Interactions: Bulky substituents (e.g., anthracenylmethyl in BNIPSpd) impede cellular uptake via the polyamine transporter (PAT), whereas smaller groups (e.g., 2-bromoethyl) may enhance permeability . Natural polyamines like spermidine rely on PAT for transport, but synthetic derivatives with non-native substituents often bypass this pathway, altering bioavailability .
Applications in Drug Development: The propargyl-quinoline derivative exhibits antiparasitic activity but suffers from low synthetic yields, highlighting trade-offs between functionality and practicality . Fluorinated or brominated derivatives (e.g., ¹⁸F-labeled insulin conjugates) demonstrate utility in imaging, whereas bromoethyl-substituted diamines may serve as alkylating agents in targeted therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N¹-(2-Bromoethyl)butane-1,4-diamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of butane-1,4-diamine with 1,2-dibromoethane under controlled conditions. A two-step approach is often employed:
Protection of Primary Amines : Use phthalimide or tert-butoxycarbonyl (Boc) groups to protect one amine group of butane-1,4-diamine, ensuring selective bromoethylation at the N¹ position .
Bromoethylation : React the protected intermediate with 1,2-dibromoethane in a polar aprotic solvent (e.g., dimethyl sulfoxide) at 60–80°C for 6–12 hours. Purify via column chromatography (silica gel, CH₂Cl₂:CH₃OH 95:5) .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC). Adjust solvent polarity (e.g., DMSO vs. DMF) and stoichiometric ratios (1:1.2 diamine:dibromoethane) to minimize byproducts like N,N'-bis(2-bromoethyl) derivatives .
Q. How can the structure of N¹-(2-Bromoethyl)butane-1,4-diamine be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to identify characteristic signals:
- δ 3.4–3.6 ppm (m, 2H, BrCH₂CH₂N) and δ 2.6–2.8 ppm (t, 2H, CH₂NH₂) in CDCl₃ .
- Mass Spectrometry : ESI-MS or GC-MS to detect the molecular ion peak (expected m/z: 211.1 [M+H]⁺) and bromine isotope patterns .
- Elemental Analysis : Verify C, H, N, and Br percentages (theoretical: C 34.31%, H 6.47%, N 13.39%, Br 38.34%) .
Q. What are the key reactivity patterns of the 2-bromoethyl group in this compound?
- Nucleophilic Substitution : The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form quaternary ammonium salts or thioether derivatives. Optimize using polar solvents (e.g., acetonitrile) and catalytic KI to enhance leaving-group displacement .
- Cross-Coupling Reactions : Utilize Cu(I)-catalyzed arylations to introduce aromatic groups at the bromoethyl site, as demonstrated for polyamine derivatives .
Advanced Research Questions
Q. How does N¹-(2-Bromoethyl)butane-1,4-diamine interact with biological systems, and what are its potential therapeutic applications?
- Mechanistic Insights : The bromoethyl group may act as an alkylating agent, disrupting DNA replication in cancer cells. Compare its activity to putrescine derivatives, which regulate cell proliferation .
- Experimental Design :
- Conduct cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Use fluorescence microscopy to track cellular uptake (e.g., FITC-labeled derivatives) .
- Data Interpretation : Contrast results with N¹-benzyl or N¹-aryl analogs to assess the impact of bromoethyl substitution on bioactivity .
Q. What computational strategies are suitable for modeling the electronic properties and stability of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. The bromoethyl group lowers the LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous and lipid environments to predict membrane permeability .
- Docking Studies : Model interactions with DNA or enzymes (e.g., polyamine oxidases) using AutoDock Vina .
Q. How do environmental factors (pH, temperature) influence the stability of N¹-(2-Bromoethyl)butane-1,4-diamine?
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (expected >150°C) .
- pH-Dependent Degradation : Monitor hydrolysis rates via HPLC at pH 2–12. The bromoethyl group hydrolyzes rapidly under alkaline conditions (pH >10) .
Data Contradictions and Resolution
- Synthetic Yields : reports >80% yields for similar diamine derivatives, while notes ~50% yields for bromoalkyl intermediates. Resolution: Optimize stoichiometry and reaction time for bromoethylation .
- Biological Activity : highlights anticancer potential for polyamine derivatives, but no direct data exists for the bromoethyl analog. Address this gap by synthesizing derivatives and testing in parallel with established compounds .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
